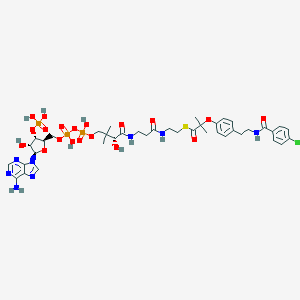![molecular formula C11H13ClN4O4 B019423 2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 40656-71-1](/img/structure/B19423.png)
2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related chloroimidazo[4,5-c]pyridines and derivatives involves a strategic approach utilizing microwave irradiation and polyphosphoric acid as a catalyst and solvent, leading to efficient yields (Chen Zi-yun, 2008). This method underscores the importance of optimizing reaction conditions to enhance product formation and purity.
Molecular Structure Analysis
Structural analyses of similar compounds have been conducted using various spectroscopic techniques, including IR, NMR, and HRMS, to characterize the synthesized molecules comprehensively (Yan-qing Ge et al., 2014). These studies provide insights into the molecular architecture and confirm the identity of the chemical species involved.
Chemical Reactions and Properties
Chemical reactions involving similar scaffolds, such as 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, reveal the versatility of these compounds in generating biologically active scaffolds through cyclocondensation and rearrangement reactions (G. G. Yakovenko & M. Vovk, 2021). The methodologies employed highlight the potential for structural diversification and functionalization.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
Research has led to the development of various methods for synthesizing chloroimidazo[4,5-c]pyridines and related derivatives, which are important precursors in pharmaceutical and chemical industries. For example, Rousseau and Robins (1965) developed a new route for the synthesis of 4-chloroimidazo[4,5-c]pyridine, a key intermediate in the synthesis of related compounds (Rousseau & Robins, 1965).
Biological Activity and Antiviral Applications
The derivatives of imidazo[4,5-b]pyridine have been explored for their potential antiviral properties. Cundy et al. (1997) synthesized derivatives of imidazo[4,5-b]pyridine, which showed activity against various viruses including human cytomegalovirus and herpes simplex virus (Cundy, Holan, Otaegui, & Simpson, 1997).
Novel Heterocyclic Systems
The development of novel heterocyclic systems using imidazo[4,5-c]pyridine derivatives is a significant area of research. Yakovenko and Vovk (2021) discussed effective approaches for synthesizing new heterocyclic systems of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, which could have promising applications in medicinal chemistry (Yakovenko & Vovk, 2021).
Antiproliferative and Antifungal Properties
Some imidazo[4,5-b]pyridine derivatives have shown potential in antiproliferative and antifungal applications. For instance, Nowicka et al. (2015) synthesized 2-thioxoimidazo[4,5-b]pyridine derivatives and evaluated their antiproliferative activity in vitro, indicating their potential use in cancer research (Nowicka, Liszkiewicz, Nawrocka, Wietrzyk, Zubiak, & Kołodziejczyk, 2015).
Propriétés
IUPAC Name |
2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O4/c12-6-1-4-7(10(13)15-6)14-3-16(4)11-9(19)8(18)5(2-17)20-11/h1,3,5,8-9,11,17-19H,2H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDWXUGNGGWNEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C1Cl)N)N=CN2C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961047 | |
| Record name | 6-Chloro-1-pentofuranosyl-1H-imidazo[4,5-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
CAS RN |
40656-71-1 | |
| Record name | NSC158900 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-1-pentofuranosyl-1H-imidazo[4,5-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B19340.png)




![2-Methylfuro[3,2-b]pyridin-3(2H)-one](/img/structure/B19356.png)







